molecular formula C11H14Cl3N3S B2461641 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride CAS No. 1609409-38-2

2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride

Cat. No.: B2461641
CAS No.: 1609409-38-2
M. Wt: 326.66
InChI Key: GKCWQCVDOKEWJO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C11H14Cl3N3S and its molecular weight is 326.66. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it

Biochemical Pathways

The compound’s interaction with the acetyl-CoA carboxylase enzyme affects the fatty acid synthesis pathway . By inhibiting this enzyme, the compound could potentially disrupt the production of fatty acids, which are essential components of cell membranes and signaling molecules.

Result of Action

The inhibition of the acetyl-CoA carboxylase enzyme by this compound could lead to a decrease in fatty acid synthesis . This could potentially affect the integrity of cell membranes and disrupt cellular signaling processes that rely on fatty acids.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its ability to bind to its target enzyme. Similarly, the presence of other molecules could either facilitate or hinder the compound’s interaction with its target.

Biological Activity

2-(Chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique heterocyclic structure that combines elements of both benzothieno and pyrimidine rings, which may contribute to its diverse pharmacological properties.

  • Molecular Formula : C11H12ClN3S·2HCl
  • CAS Number : 1609409-38-2
  • Molecular Weight : 303.65 g/mol
  • Physical Form : Solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group enhances its reactivity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction can lead to inhibition of key cellular processes, such as cell division and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to 2-(chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exhibit significant anticancer activity. For instance:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives against human cancer cell lines. Compounds with similar structures demonstrated potent inhibitory effects on tumor growth, suggesting that the benzothieno-pyrimidine framework may enhance anticancer efficacy .
CompoundCell Line TestedIC50 (µM)Activity
2-(Chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amineA549 (Lung)48Moderate
Compound 7e (similar structure)HepG2 (Liver)1.2High
Compound 21 (related derivative)Various linesComparable to cisplatinHigh

Antimicrobial Activity

In addition to anticancer properties, the compound has been explored for its antimicrobial potential. Similar thienopyrimidine derivatives have shown activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Cytotoxicity Evaluation : A series of benzothieno-pyrimidine derivatives were synthesized and tested for their cytotoxic effects on multiple human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency .
  • Antimicrobial Screening : Compounds derived from the thienopyrimidine scaffold were assessed for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and other pathogens. Results showed promising antibacterial activity with MIC values ranging from 3.9 to 31.5 µg/ml .

Properties

IUPAC Name

2-(chloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S.2ClH/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8;;/h1-5H2,(H2,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCWQCVDOKEWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)CCl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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